(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine
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Overview
Description
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine is a heterocyclic compound that combines pyrimidine and quinazoline moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 4-methylquinazoline-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown potential in antimicrobial and antifungal activities. It is used in the development of new antibiotics and antifungal agents due to its ability to inhibit the growth of various pathogens .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to interfere with cellular processes makes it a candidate for cancer treatment research .
Industry
Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant and long-lasting colors .
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine involves its interaction with cellular enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with DNA, leading to the disruption of cellular replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine: Known for its antimicrobial properties.
(4,6-Dimethyl-pyrimidin-2-yl)-thio-urea: Used in the synthesis of various heterocyclic compounds.
2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo [3,4-c]pyrrole: Investigated for its potential in treating depression and anxiety.
Uniqueness
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-quinazolin-2-yl)-amine stands out due to its combined pyrimidine and quinazoline structures, which provide a unique platform for diverse chemical reactions and biological activities. Its versatility in various fields of research and industry highlights its significance .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDORBKYVQKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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